molecular formula C10H11NS B1360307 2-Ethyl-6-methylphenyl isothiocyanate CAS No. 66609-04-9

2-Ethyl-6-methylphenyl isothiocyanate

Cat. No.: B1360307
CAS No.: 66609-04-9
M. Wt: 177.27 g/mol
InChI Key: IPCSOFYQRXYMDN-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylphenyl isothiocyanate is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.266 g/mol . It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its applications in various fields, including organic synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of a desulfurating agent such as T3P (propane phosphonic acid anhydride) . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of a base .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method is efficient but requires careful handling due to the toxicity of thiophosgene .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Bases: Triethylamine, sodium hydroxide

    Desulfurating Agents: T3P, tosyl chloride

Major Products:

    Thioureas: Formed from the reaction with amines

    Thiocarbamates: Formed from the reaction with alcohols

Mechanism of Action

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Comparison: 2-Ethyl-6-methylphenyl isothiocyanate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. Compared to phenyl isothiocyanate, it has an additional ethyl and methyl group, which can affect its solubility and interaction with biological targets .

Properties

IUPAC Name

1-ethyl-2-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-3-9-6-4-5-8(2)10(9)11-7-12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSOFYQRXYMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216777
Record name 2-Ethyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66609-04-9
Record name 2-Ethyl-6-methylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066609049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-6-methylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66609-04-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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